Regioisomeric Comparison: C2 vs. N1 Substitution Determines Chiral Center Presence
The primary quantifiable differentiation is structural: 2-(3-Fluoro-benzyl)-piperazine possesses exactly one undefined atom stereocenter (atom count = 1), whereas its 1-substituted regioisomer, 1-(3-fluorobenzyl)piperazine, possesses zero [1]. This structural feature is verified by the canonical InChIKey VXNNJHLNYUADKJ-UHFFFAOYSA-N for the racemate and distinct stereospecific InChIKeys for the enantiomeric forms [2]. The presence of a chiral center introduces the potential for enantioselective recognition in chiral environments (e.g., enzyme active sites, receptor binding pockets), a property absent in the achiral N-benzyl series.
| Evidence Dimension | Number of undefined atom stereocenters |
|---|---|
| Target Compound Data | 1 (for racemic 2-(3-fluorobenzyl)piperazine, CID 55253357) |
| Comparator Or Baseline | 0 (for 1-(3-fluorobenzyl)piperazine, CAS 55513-19-4) |
| Quantified Difference | Target has one asymmetric carbon; comparator has none |
| Conditions | Structural descriptor computed by Cactvs 3.4.6.11 (PubChem) |
Why This Matters
A stereocenter is a prerequisite for enantioselective pharmacology; researchers requiring stereochemically defined piperazine scaffolds cannot use achiral N-substituted analogs, making 2-substitution a non-negotiable structural requirement.
- [1] PubChem. Compound Summary for CID 55253357, 2-(3-Fluoro-benzyl)-piperazine. Shows Undefined Atom Stereocenter Count = 1. View Source
- [2] PubChem. Compound Summary for CID 72209423, (R)-2-(3-Fluorobenzyl)piperazine. InChIKey: VXNNJHLNYUADKJ-LLVKDONJSA-N. View Source
